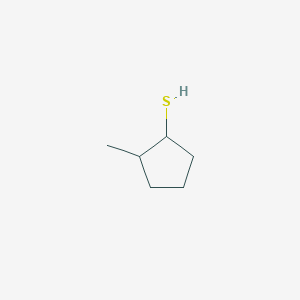

2-Methylcyclopentanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57067-19-3 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

2-methylcyclopentane-1-thiol |

InChI |

InChI=1S/C6H12S/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3 |

InChI Key |

FRXFKSPCPCSYJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopentanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylcyclopentanethiol. Due to a lack of directly reported experimental data for this specific compound, this document compiles information on its basic identifiers, estimated physical properties based on structurally related compounds, and general experimental protocols for their determination. Additionally, a plausible synthetic route and general principles for its spectroscopic analysis are outlined. This guide serves as a valuable resource for professionals in research and drug development requiring a thorough understanding of this thiol compound.

Introduction

This compound is a sulfur-containing organic compound with the molecular formula C6H12S. As a thiol, it possesses a sulfhydryl (-SH) functional group attached to a 2-methylcyclopentyl ring. Thiols are known for their distinct odors and their significant role in various chemical and biological processes. Understanding the physicochemical properties of this compound is crucial for its application in areas such as flavor and fragrance chemistry, synthesis of fine chemicals, and potentially in pharmaceutical development. This guide aims to consolidate the available information and provide a detailed technical resource for scientists and researchers.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 2-methylcyclopentane-1-thiol | --- |

| Molecular Formula | C6H12S | [1] |

| Molecular Weight | 116.24 g/mol | [1] |

| Boiling Point | Estimated: ~145-155 °C | Estimation based on the boiling point of cyclopentanethiol (B157770) (129-131 °C)[2] and the typical increase with an additional methyl group. |

| Melting Point | Not available | --- |

| Density | Estimated: ~0.94-0.96 g/mL at 25 °C | Estimation based on the density of cyclopentanethiol (0.955 g/mL at 25 °C)[2]. |

| Refractive Index | Estimated: ~1.48-1.50 at 20 °C | Estimation based on the refractive index of cyclopentanethiol (n20/D 1.4902)[2]. |

| Solubility | Predicted: Slightly soluble in water; soluble in organic solvents like alcohol and oils. | Based on the properties of cyclopentanethiol[3][4][5] and general solubility of thiols. |

| Computed XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 1 Ų | [1] |

Synthesis

A plausible and common method for the synthesis of this compound is the reduction of the corresponding ketone, 2-methylcyclopentanone, to a thiol. This can be achieved through a two-step process involving the formation of a thioketal followed by reduction, or more directly using specific reducing agents in the presence of a sulfur source.

Synthesis from 2-Methylcyclopentanone

A general and effective laboratory method for the conversion of a ketone to a thiol involves the use of Lawesson's reagent or similar thionating agents to form a thioketone, which is then reduced. Alternatively, the ketone can be converted to a tosylhydrazone, which is then treated with hydrogen sulfide. A more direct approach involves the reductive sulfidation of the ketone.

DOT Script for Synthesis Workflow:

Caption: A general workflow for the synthesis of this compound from 2-methylcyclopentanone.

Experimental Protocols

The following sections describe general experimental methodologies for determining the key physicochemical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including simple distillation or the Thiele tube method. The Thiele tube method is particularly suitable for small sample volumes.

DOT Script for Thiele Tube Method:

Caption: Experimental workflow for determining the boiling point using the Thiele tube method.

Determination of Density

The density of a liquid is determined by measuring its mass and volume.

-

Mass Measurement: Weigh a clean, dry pycnometer or a graduated cylinder of a known volume.

-

Volume Measurement: Fill the container with the liquid to the calibrated mark.

-

Final Mass Measurement: Weigh the container with the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

Determination of Refractive Index

The refractive index is measured using a refractometer.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of the sample on the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the scale. Correct the reading for temperature if necessary.

Determination of Solubility

The solubility in water can be determined qualitatively and quantitatively.

-

Qualitative: Add a small amount of the thiol to a test tube containing water. Shake vigorously and observe if the thiol dissolves to form a homogeneous solution or forms a separate layer.

-

Quantitative: Prepare a saturated solution of the thiol in water at a specific temperature. A known volume of the aqueous layer is then carefully separated, and the concentration of the dissolved thiol is determined using a suitable analytical technique such as gas chromatography.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds. In the mass spectrum of a cyclic thiol, the molecular ion peak (M+) is expected. Common fragmentation patterns for thiols include the loss of the -SH group and cleavage of the ring. The fragmentation of cyclic sulfides often involves the loss of small neutral molecules like H2S or alkenes.

DOT Script for GC-MS Fragmentation Logic:

Caption: A simplified logical diagram of potential fragmentation pathways for this compound in GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the sulfhydryl group (-SH) typically appears as a broad singlet in the region of 1-2 ppm. The chemical shifts and splitting patterns of the protons on the cyclopentyl ring and the methyl group will provide detailed structural information.

-

¹³C NMR: The carbon atom attached to the sulfur will have a characteristic chemical shift. The other carbon atoms of the cyclopentyl ring and the methyl group will also show distinct signals.

Raman Spectroscopy

Raman spectroscopy can be a useful tool for the characterization of thiols. The S-H stretching vibration typically appears as a weak to medium band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually observed in the 600-700 cm⁻¹ region. Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying the interaction of thiols with metal surfaces[6].

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on specific signaling pathways or established biological activities involving this compound. Thiols, in general, are known to participate in various biological processes, including acting as antioxidants and participating in enzyme-catalyzed reactions. Further research is required to elucidate any potential biological roles of this specific compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While direct experimental data is limited, estimations based on related compounds provide a useful starting point for researchers. The outlined experimental protocols offer a framework for the empirical determination of these properties. The provided information on synthesis and spectroscopic analysis further equips scientists with the necessary knowledge to work with this compound. Future research should focus on the experimental validation of the estimated properties and the exploration of the potential biological activities of this compound.

References

- 1. 2-Methyl-1-pentanethiol | C6H14S | CID 519251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanethiol CAS#: 1679-07-8 [m.chemicalbook.com]

- 3. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 2-Methylcyclopentanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable method for the synthesis and subsequent purification of 2-methylcyclopentanethiol, a crucial organosulfur compound with applications in various fields of chemical research. The described protocols are intended for laboratory-scale preparation and are accompanied by data summaries and procedural diagrams to ensure clarity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound can be effectively achieved through a two-step reaction sequence starting from the commercially available and relatively inexpensive 2-methylcyclopentanol (B36010). This strategy involves the conversion of the alcohol into a more reactive intermediate, a tosylate, followed by a nucleophilic substitution with a sulfur source to introduce the thiol functionality.

Experimental Protocols

Synthesis of 2-Methylcyclopentyl Tosylate (Intermediate)

This initial step focuses on converting the hydroxyl group of 2-methylcyclopentanol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylcyclopentanol | 100.16 | 10.0 g | 0.100 |

| p-Toluenesulfonyl chloride | 190.65 | 21.0 g | 0.110 |

| Pyridine (B92270) (anhydrous) | 79.10 | 50 mL | - |

| Dichloromethane (B109758) (DCM, anhydrous) | 84.93 | 100 mL | - |

| Hydrochloric acid (1 M) | 36.46 | 100 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2-methylcyclopentanol (10.0 g, 0.100 mol) and anhydrous pyridine (50 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

p-Toluenesulfonyl chloride (21.0 g, 0.110 mol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 100 mL of cold water.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methylcyclopentyl tosylate as an oil. The crude product is typically used in the next step without further purification.

Synthesis of this compound

This step involves the nucleophilic displacement of the tosylate group with a sulfur nucleophile, in this case, the hydrosulfide (B80085) anion.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylcyclopentyl tosylate | 254.36 | (from previous step) | ~0.100 |

| Sodium hydrosulfide (NaSH), anhydrous | 56.06 | 8.4 g | 0.150 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - |

| Diethyl ether | 74.12 | 200 mL | - |

| Hydrochloric acid (1 M) | 36.46 | 100 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous sodium hydrosulfide (8.4 g, 0.150 mol) and anhydrous DMF (100 mL).

-

The crude 2-methylcyclopentyl tosylate from the previous step is dissolved in a minimal amount of anhydrous DMF and added to the flask.

-

The reaction mixture is heated to 60 °C and stirred for 6 hours.

-

The reaction is cooled to room temperature and quenched by the addition of 100 mL of water.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to yield the crude this compound.

Purification

Due to the volatile and odorous nature of thiols, purification should be conducted in a well-ventilated fume hood. Fractional distillation is the most effective method for purifying this compound.

Equipment:

-

Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer).

-

Heating mantle.

-

Vacuum source (if necessary for reduced pressure distillation).

Procedure:

-

The crude this compound is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled for fractional distillation.

-

The flask is gently heated in a heating mantle.

-

The fraction that distills at the boiling point of this compound (approximately 145-147 °C at atmospheric pressure) is collected.

-

The purity of the collected fractions can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂S |

| Molar Mass | 116.23 g/mol [1] |

| Boiling Point | ~145-147 °C |

| Appearance | Colorless liquid |

| Odor | Strong, characteristic thiol odor |

Table 2: Expected Yield and Purity

| Parameter | Expected Value |

| Overall Yield | 50-60% |

| Purity (post-distillation) | >98% (by GC-MS) |

Visualization of Workflows

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Thiols have a strong, unpleasant odor. Proper handling and quenching procedures are necessary.

-

Pyridine is toxic and flammable. Avoid inhalation and contact with skin.

-

DMF is a skin irritant and can be absorbed through the skin.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[1]

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic S-H stretching vibration.

This guide provides a robust and detailed methodology for the synthesis and purification of this compound, suitable for researchers in academic and industrial laboratories. Adherence to the outlined procedures and safety precautions will facilitate the successful preparation of this valuable chemical compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylcyclopentanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-Methylcyclopentanethiol (CAS No: 57067-19-3). Due to a scarcity of publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this specific compound, this document presents the available experimental Gas Chromatography-Mass Spectrometry (GC-MS) data. To offer a complete analytical profile, this guide also includes illustrative NMR and IR data from structurally analogous compounds, namely cyclopentanethiol (B157770) and methylcyclopentane, to predict the expected spectral characteristics of this compound. Detailed, generalized experimental protocols for these spectroscopic techniques are provided, alongside a logical workflow for chemical analysis.

Introduction

This compound is a sulfur-containing organic compound with the molecular formula C₆H₁₂S.[1] As a thiol, its chemical properties and potential applications in fields such as flavor chemistry and pharmaceutical development are of significant interest. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such molecules. This guide aims to consolidate and present the key spectroscopic data relevant to this compound.

Spectroscopic Data Analysis

While experimental ¹H and ¹³C NMR and IR spectra for this compound are not widely available in public databases, we can predict the expected spectral features by examining data from closely related compounds. The available experimental mass spectrum provides valuable information regarding its fragmentation pattern.

Mass Spectrometry (MS)

An experimental GC-MS spectrum is available for this compound.[1] The mass spectrum provides critical information for confirming the molecular weight and elucidating the structure through fragmentation analysis.

Table 1: Experimental GC-MS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂S | [1] |

| Molecular Weight | 116.23 g/mol | [1] |

| Exact Mass | 116.06597156 Da | [1] |

| Source of Spectrum | AA-0-419-3 (SpectraBase) | [1] |

| Major Fragments (m/z) | Data not explicitly provided in search results |

Note: While the source of the GC-MS spectrum is cited, specific fragmentation data (m/z values and intensities) were not available in the provided search results. A typical fragmentation pattern would involve the loss of the thiol group (-SH), the methyl group (-CH₃), and cleavage of the cyclopentane (B165970) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To predict the NMR spectra of this compound, we can analyze the spectra of cyclopentanethiol and methylcyclopentane.

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the ring protons due to diastereotopicity and spin-spin coupling. The methyl group would likely appear as a doublet, and the thiol proton as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -SH (Thiol) | 1.0 - 2.0 | Broad Singlet | The chemical shift of the thiol proton can vary depending on concentration and solvent. |

| -CH-SH (Methine) | 3.0 - 3.5 | Multiplet | This proton is adjacent to the electron-withdrawing sulfur atom, leading to a downfield shift. |

| -CH-CH₃ (Methine) | 1.7 - 2.2 | Multiplet | Complex splitting is expected due to coupling with adjacent protons. |

| -CH₂- (Cyclopentane Ring) | 1.2 - 2.0 | Multiplets | The four methylene (B1212753) groups on the ring are chemically non-equivalent and will produce a series of overlapping multiplets. |

| -CH₃ (Methyl) | 0.9 - 1.2 | Doublet | The methyl group is coupled to the adjacent methine proton. |

Due to the lack of symmetry, the ¹³C NMR spectrum of this compound should display six distinct signals corresponding to the six carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH-SH (C1) | 45 - 55 | The carbon atom bonded to the sulfur is expected to be the most downfield of the ring carbons. |

| -CH-CH₃ (C2) | 35 - 45 | The position of this methine carbon will be influenced by the adjacent methyl group. |

| -CH₂- (C3, C5) | 25 - 35 | These methylene carbons are in different chemical environments relative to the substituents. |

| -CH₂- (C4) | 20 - 30 | This methylene carbon is furthest from the substituents. |

| -CH₃ (Methyl) | 15 - 25 | The methyl carbon is expected to be the most upfield signal. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of a weak S-H stretching band and strong C-H stretching and bending vibrations. Data from cyclopentanethiol is highly relevant here.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| S-H Stretch | 2550 - 2600 | Weak | This is a characteristic, though often weak, absorption for thiols. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | These absorptions are due to the C-H bonds of the cyclopentane ring and the methyl group. |

| C-H Bend (CH₂ and CH₃) | 1370 - 1470 | Medium | These bands correspond to the scissoring and bending vibrations of the methylene and methyl groups. |

| C-S Stretch | 600 - 700 | Weak | The carbon-sulfur stretching vibration is typically weak and can be difficult to assign definitively. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a volatile liquid sample like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer (typically with an electron ionization source).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound. Compare the mass spectrum with library data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

Typical spectral width: 0 to 220 ppm.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typical scan range: 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: Logical workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has synthesized the available and predicted spectroscopic data for this compound. While a complete set of experimental data is not currently in the public domain, the provided GC-MS information, coupled with predictive data from analogous structures, offers a robust framework for the identification and characterization of this compound. The generalized experimental protocols and the analytical workflow diagram serve as valuable resources for researchers engaged in the analysis of similar volatile organic compounds. Further experimental work is encouraged to provide definitive spectral data for this compound.

References

The Elusive Presence of 2-Methylcyclopentanethiol in Nature: A Technical Guide to its Potential Isolation and Analysis

A comprehensive review of scientific literature reveals a notable absence of specific quantitative data regarding the natural occurrence of 2-Methylcyclopentanethiol in plants, food products, or petroleum distillates. Consequently, detailed experimental protocols for its specific isolation from these natural matrices are not available. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the general methodologies used for the isolation and identification of volatile thiols from natural sources, which can be adapted for the targeted analysis of this compound.

While direct evidence is lacking, the characteristic sulfurous and onion-like aroma of this compound suggests its potential, albeit likely trace, presence in complex aromatic profiles of certain foods, such as cooked meat and roasted coffee, where numerous other volatile sulfur compounds have been identified. Its structural similarity to other cyclic thiols found in petroleum also indicates that crude oil fractions could be a potential, yet unconfirmed, natural source.

General Methodologies for the Isolation and Analysis of Volatile Thiols

The isolation and analysis of volatile sulfur compounds from complex natural matrices present a significant analytical challenge due to their low concentrations, high volatility, and reactivity. The following sections outline the general experimental protocols that are commonly employed and could be optimized for the specific target of this compound.

Table 1: Overview of Common Techniques for Volatile Thiol Analysis

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Use of a low-boiling point organic solvent to extract volatile compounds from a sample. | Simple, inexpensive. | Co-extraction of non-volatile compounds, potential for artifact formation. |

| Steam Distillation-Extraction (SDE) | Simultaneous distillation and extraction to isolate volatile and semi-volatile compounds. | Efficient for a wide range of volatiles. | Can lead to thermal degradation of labile compounds. |

| Solid-Phase Microextraction (SPME) | Adsorption of volatile analytes onto a coated fiber, followed by thermal desorption into a gas chromatograph.[1] | Solvent-free, sensitive, simple to automate.[1] | Fiber coating selection is critical, potential for competitive adsorption. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry. | High separation efficiency, provides structural information for identification. | Derivatization may be required for some thiols. |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with Derivatization | Chemical derivatization of thiols to improve their stability and chromatographic behavior, followed by LC-HRMS analysis.[2] | High sensitivity and selectivity, suitable for complex matrices.[2] | Derivatization step adds complexity to the workflow.[2] |

Experimental Protocol: A Generalized Approach for Thiol Isolation from a Food Matrix

The following protocol is a composite of methodologies frequently reported for the analysis of volatile sulfur compounds in food and can serve as a starting point for the development of a specific method for this compound.

Objective: To extract, identify, and semi-quantify volatile thiols from a cooked meat sample.

Materials:

-

Cooked meat sample

-

High-purity water

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Internal standard (e.g., 2-ethylfenchol)

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize a known weight of the cooked meat sample.

-

Extraction:

-

Place the homogenized sample in a headspace vial.

-

Add a saturated NaCl solution to enhance the release of volatiles.

-

Spike the sample with a known amount of the internal standard.

-

-

SPME:

-

Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) under agitation.

-

-

GC-MS Analysis:

-

Thermally desorb the extracted analytes from the SPME fiber in the GC injector port.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the compounds based on their boiling points and polarities.

-

Acquire mass spectra in full scan mode.

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by matching their retention indices with known standards.

-

Semi-quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

-

Visualizing the Workflow

A generalized workflow for the isolation and identification of volatile thiols from a natural source is depicted below.

Conclusion

The natural occurrence of this compound remains an open area for investigation. While direct evidence is currently unavailable in published literature, the methodologies outlined in this guide provide a robust framework for researchers to explore its potential presence in various natural products. The development and validation of a specific and sensitive analytical method will be crucial for the definitive identification and quantification of this elusive thiol in nature. Such research could unveil new insights into the complex chemistry of natural aromas and potentially identify novel bioactive compounds for further development.

References

Olfactory Properties of 2-Methylcyclopentanethiol Isomers: A Review of Available Data

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Volatile sulfur compounds are critical to the aroma of a wide variety of foods and beverages, contributing both desirable and undesirable notes. The perception of these compounds is often characterized by very low odor thresholds. 2-Methylcyclopentanethiol (C₆H₁₂S) is a cyclic thiol that exists as cis and trans stereoisomers. It is understood that the spatial arrangement of functional groups in a molecule can significantly influence its interaction with olfactory receptors, leading to distinct aroma profiles and potencies for different isomers.

Despite the general acknowledgment of the importance of stereochemistry in aroma perception, detailed sensory analysis of the individual isomers of this compound has not been extensively reported in the scientific literature. This document aims to provide a clear overview of the current state of knowledge and to propose the necessary experimental framework for a thorough investigation of their olfactory properties.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂S |

| Molecular Weight | 116.23 g/mol |

| Isomers | cis-2-Methylcyclopentanethiol, trans-2-Methylcyclopentanethiol |

Olfactory Properties and Aroma Profile: A Data Gap

A thorough search of scientific databases and patent literature did not yield any quantitative data regarding the odor thresholds (e.g., in water or air) or flavor dilution (FD) factors for the cis and trans isomers of this compound. While the compound is anecdotally described as having a "sulfurous" and "onion-like" character, detailed aroma profiles from trained sensory panels are not available.

To address this knowledge gap, a comprehensive sensory analysis would be required. The following sections outline the standard experimental protocols that could be employed for such an investigation.

Proposed Experimental Protocols for Sensory Analysis

To fully characterize and compare the olfactory properties of cis- and trans-2-methylcyclopentanethiol, a combination of instrumental and sensory analysis techniques would be necessary.

Synthesis and Purification of Isomers

The initial and critical step would be the synthesis and purification of the individual cis and trans isomers of this compound to a high degree of chemical and stereochemical purity. This is essential to ensure that the perceived aroma is not influenced by impurities.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for determining the odor activity of individual volatile compounds in a sample.

Experimental Workflow for GC-O Analysis:

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Methodology:

-

Sample Preparation: Prepare serial dilutions of the purified cis and trans isomers in a suitable solvent.

-

GC Separation: Inject the samples into a gas chromatograph equipped with a chiral capillary column to ensure separation of the isomers and any potential enantiomers.

-

Effluent Splitting: The column effluent is split between a flame ionization detector (FID) for quantitative analysis and a sniffing port for sensory evaluation.

-

Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, duration, and descriptor of each odor event.

-

Data Analysis: Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the Flavor Dilution (FD) factor or Charm value, which is a measure of the odor potency of each isomer.

Determination of Odor Thresholds

The odor threshold is the lowest concentration of a substance that can be detected by a human nose.

Logical Workflow for Odor Threshold Determination:

Potential biological activities of 2-Methylcyclopentanethiol and its derivatives

An In-depth Technical Guide to the Potential Biological Activities of 2-Methylcyclopentanethiol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of this compound and its derivatives. While direct studies on this compound are limited, this document extrapolates its potential pharmacological effects based on the well-documented activities of related thiol compounds and cyclopentane-containing molecules. This guide summarizes key findings, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and potential signaling pathways to facilitate further research and drug development in this area.

Introduction

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The cyclopentane (B165970) ring is a versatile scaffold found in numerous biologically active natural products and synthetic drugs.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it a valuable component in the design of therapeutic agents targeting a wide range of biological targets, from enzymes to G-protein coupled receptors.[1][2]

The thiol (-SH) group, or sulfhydryl group, is a key functional group in many biologically active molecules and confers unique chemical properties. Thiol-containing compounds are known for their ability to act as antioxidants by scavenging reactive oxygen species (ROS), participate in detoxification reactions, and interact with biological targets through nucleophilic reactions or metal chelation.[3][4] The combination of a cyclopentane scaffold with a thiol functional group in this compound suggests a potential for diverse biological activities. This guide will explore these possibilities by examining the activities of analogous compounds.

Potential Biological Activities

Based on the activities of related compounds, derivatives of this compound could be investigated for a variety of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.

Antimicrobial and Antiviral Activity

The cyclopentane ring has been successfully incorporated into antiviral and antibacterial drug candidates. A notable example is the development of cyclopentane derivatives as potent inhibitors of the influenza virus neuraminidase.[5] Furthermore, cyclopentane-based analogs of muraymycins have been synthesized and shown to inhibit MraY, a crucial enzyme in bacterial peptidoglycan biosynthesis.[6]

Thiol-containing compounds have also demonstrated antiviral properties. For instance, various thiol drugs have been shown to inhibit SARS-CoV-2 spike protein binding to the ACE2 receptor and subsequent viral infection.[7] This suggests that a molecule combining a cyclopentane core with a thiol group could be a promising lead for the development of novel anti-infective agents.

Anti-inflammatory and Antioxidant Activity

Thiol compounds are well-known for their antioxidant and anti-inflammatory effects.[7] They can directly scavenge ROS and modulate inflammatory pathways, such as those involving NF-κB.[7][8] The sulfhydryl group in these compounds plays a crucial role in maintaining the body's redox balance.[3] Systemic oxidative stress, which is associated with various inflammatory diseases, leads to a reduction in plasma thiol levels.[9]

Cyclopentenone prostaglandins (B1171923), which contain a cyclopentane ring, are also known to possess anti-inflammatory properties.[10] The combination of these two moieties in this compound derivatives could lead to potent anti-inflammatory and antioxidant agents.

Neuroprotective Effects

Derivatives of cyclopentenone prostaglandins have been identified as neurotrophic compounds that can promote neurite outgrowth and protect neurons from oxidative stress-induced cell death.[11] Additionally, some cyclopentane-containing compounds have shown potential in treating neurodegenerative diseases.[12] Given that oxidative stress is a key factor in neurodegeneration, the antioxidant properties of the thiol group could complement the neuroprotective potential of the cyclopentane scaffold.

Quantitative Data on Related Compounds

The following tables summarize the quantitative biological activity data for various cyclopentane and thiol derivatives from the cited literature.

Table 1: Antiviral Activity of Cyclopentane Derivatives against Influenza Viruses [5]

| Compound | Virus Strain | EC50 (µM) |

| RWJ-270201 | A/Texas/36/91 (H1N1) | 0.06 |

| A/Bayern/07/95 (H1N1) | 0.18 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1827 | A/Texas/36/91 (H1N1) | 0.22 |

| A/Bayern/07/95 (H1N1) | 0.31 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1898 | A/Texas/36/91 (H1N1) | 0.12 |

| A/Bayern/07/95 (H1N1) | 0.25 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1923 | A/Texas/36/91 (H1N1) | 0.09 |

| A/Bayern/07/95 (H1N1) | 0.20 | |

| B/Beijing/184/93 | <0.2 |

Table 2: MraY Inhibition by Cyclopentane-Based Muraymycin Analogs [6]

| Analog | IC50 (µM) against MraY from Aquifex aeolicus |

| 10 (JH-MR-21) | 340 ± 42 |

| 11 (JH-MR-22) | 500 ± 69 |

| 20 (JH-MR-23) | 75 ± 9 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of cyclopentane and thiol derivatives.

General Synthesis of Cyclopentane Derivatives

A common strategy for the synthesis of functionalized cyclopentane rings involves leveraging commercially available starting materials and employing stereoselective reactions to introduce desired functional groups. For example, the synthesis of cyclopentane-based muraymycin analogs started from commercially available (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.[6] Key steps included Boc protection, diastereoselective dihydroxylation, and subsequent functional group manipulations to build the final molecule.

Neuraminidase Inhibition Assay[5]

-

Cell Line: Madin-Darby canine kidney (MDCK) cells.

-

Assay Principle: Inhibition of viral cytopathic effect, quantified by the uptake of neutral red dye.

-

Procedure:

-

MDCK cells are seeded in 96-well plates and incubated overnight.

-

The cells are washed, and serial dilutions of the test compounds are added.

-

A specific multiplicity of infection of the influenza virus is added to the wells.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

-

The supernatant is removed, and a solution of neutral red is added to stain viable cells.

-

After incubation, the dye is extracted, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

-

The 50% effective concentration (EC50) is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.

-

MraY Inhibition Assay (UMP-Glo™ Glycosyltransferase Assay)[6]

-

Enzyme: Purified MraY enzyme.

-

Principle: The assay measures the amount of UMP produced as a byproduct of the MraY-catalyzed reaction.

-

Procedure:

-

The MraY enzyme is incubated with the lipid substrate and the test compound at various concentrations.

-

The reaction is initiated by the addition of UDP-MurNAc-pentapeptide.

-

After incubation, the UMP-Glo™ reagent is added, which converts UMP to ATP.

-

The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.

-

The luminescence is measured, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and its derivatives.

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

Caption: A simplified diagram illustrating the antioxidant and anti-inflammatory mechanisms of thiol compounds.

Caption: A schematic representation of MraY enzyme inhibition by a cyclopentane derivative.

Conclusion

While this compound itself has not been extensively studied, the analysis of its constituent chemical motifs—the cyclopentane ring and the thiol group—provides a strong rationale for its potential as a scaffold for the development of new therapeutic agents. The existing literature on related compounds suggests that derivatives of this compound could exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to initiate further investigation into this promising chemical space. Future studies should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in relevant biological assays to uncover their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. imrpress.com [imrpress.com]

- 5. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of some cyclopentenones with selected cysteine derivatives and biological activities of the product thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiols as a marker of inflammatory bowel disease activity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylcyclopentanethiol as a chiral building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral thiols are valuable building blocks in asymmetric synthesis, serving as powerful chiral auxiliaries and key structural motifs in biologically active molecules. 2-Methylcyclopentanethiol, with its stereogenic centers on a conformationally constrained cyclopentane (B165970) ring, presents a promising yet underexplored scaffold for inducing stereoselectivity in organic reactions. This technical guide provides a comprehensive overview of the synthesis, potential applications, and characterization of this compound as a chiral building block. Due to the limited direct literature on this specific compound, this guide leverages established methodologies for the synthesis of chiral thiols and the application of analogous chiral auxiliaries to provide a predictive framework for its use in organic synthesis.

Enantioselective Synthesis of this compound

A plausible and efficient route to enantiomerically pure this compound begins with the asymmetric reduction of 2-methylcyclopentanone (B130040) to the corresponding chiral alcohol, followed by the conversion of the hydroxyl group to a thiol with inversion of configuration.

Caption: Proposed synthetic pathway to (1R,2R)-2-Methylcyclopentanethiol.

Experimental Protocols

1. Enantioselective Reduction of 2-Methylcyclopentanone to (1S,2S)-2-Methylcyclopentan-1-ol

This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which provides high enantioselectivity for the synthesis of chiral alcohols.[1]

-

Materials: 2-methylcyclopentanone, (S)-2-Methyl-CBS-oxazaborolidine catalyst, Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), Anhydrous Tetrahydrofuran (THF), Methanol (B129727), 1 M HCl.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equivalents) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Add 1 M HCl and extract the product with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (1S,2S)-2-methylcyclopentan-1-ol.

-

2. Conversion of (1S,2S)-2-Methylcyclopentan-1-ol to (1R,2R)-2-Methylcyclopentanethiol via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for converting a secondary alcohol to a thiol with complete inversion of stereochemistry.

-

Materials: (1S,2S)-2-methylcyclopentan-1-ol, Triphenylphosphine (B44618) (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Thioacetic acid, Anhydrous THF, Methanol, Lithium hydroxide (B78521) (LiOH).

-

Procedure:

-

Dissolve (1S,2S)-2-methylcyclopentan-1-ol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C and add DIAD or DEAD (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude thioacetate (B1230152) by flash column chromatography.

-

Dissolve the purified thioacetate in methanol and add an aqueous solution of lithium hydroxide (2.0 equivalents).

-

Stir the mixture at room temperature until saponification is complete (monitored by TLC).

-

Neutralize the reaction with 1 M HCl and extract the thiol with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to afford (1R,2R)-2-methylcyclopentanethiol.

-

Application as a Chiral Auxiliary in Asymmetric Synthesis

While specific applications of this compound as a chiral auxiliary are not documented, its structure is analogous to other successful sulfur-based chiral auxiliaries. It can be envisioned to be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.

Caption: General workflow for the use of a chiral auxiliary.

Representative Application: Diastereoselective Aldol Reaction

The following table presents representative data for diastereoselective aldol reactions using a well-established chiral thiazolidinethione auxiliary, which serves as a model for the expected performance of a this compound-derived auxiliary.[2]

| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | TiCl₄ | >98:2 | 85 |

| 2 | Isobutyraldehyde | TiCl₄ | >98:2 | 88 |

| 3 | Acetaldehyde | Sn(OTf)₂ | 95:5 | 75 |

Representative Application: Asymmetric Diels-Alder Reaction

Chiral sulfur-containing auxiliaries have also been employed in Diels-Alder reactions. The data below for Oppolzer's sultam, a camphor-derived sulfonamide auxiliary, illustrates the high levels of stereocontrol achievable.[3]

| Entry | Diene | Dienophile | Lewis Acid | Diastereomeric Excess (de, %) | Yield (%) |

| 1 | Cyclopentadiene | N-Acryloyl Sultam | Et₂AlCl | >98 | 92 |

| 2 | Isoprene | N-Crotonoyl Sultam | TiCl₄ | 95 | 87 |

Protocol for Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary must be removed to yield the final product. The choice of cleavage method depends on the desired functional group.

Reductive Cleavage to an Alcohol [4]

-

Materials: Diastereomerically pure thioester, Lithium aluminum hydride (LiAlH₄), Anhydrous THF.

-

Procedure:

-

To a solution of the thioester (1.0 equivalent) in anhydrous THF at 0 °C, add LiAlH₄ (2.0 equivalents) portion-wise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to obtain the crude chiral alcohol, which can be purified by column chromatography. The chiral thiol can be recovered from the aqueous layer after acidification and extraction.

-

Spectroscopic Characterization

-

¹H NMR: A characteristic signal for the thiol proton (S-H) is expected between 1.0 and 2.0 ppm, which is exchangeable with D₂O. The protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region.[5][6]

-

¹³C NMR: The carbon attached to the sulfur atom is expected to resonate in the range of 30-50 ppm.

-

IR Spectroscopy: A weak absorption band for the S-H stretch is expected around 2550 cm⁻¹.[7]

-

Mass Spectrometry: In GC-MS, thiols often exhibit a prominent molecular ion peak. Common fragmentation patterns include the loss of the thiol group and fragmentation of the cyclopentane ring.[8][9]

Conclusion

This compound holds potential as a valuable chiral building block in organic synthesis. Although direct experimental data on its application is scarce, this guide provides a robust framework based on established, analogous methodologies for its enantioselective synthesis and its prospective use as a chiral auxiliary. The proposed synthetic route is based on high-yielding and stereoselective reactions, making the target molecule accessible for further investigation. The representative data from similar chiral auxiliaries suggest that this compound could be highly effective in inducing stereoselectivity in a range of important carbon-carbon bond-forming reactions. Further research into the synthesis and application of this chiral building block is warranted to fully explore its potential in the development of new synthetic methods and the construction of complex chiral molecules for the pharmaceutical and other industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Thiol - Wikipedia [en.wikipedia.org]

- 8. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of 2-Methylcyclopentanethiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation of 2-Methylcyclopentanethiol is not extensively available in public literature. The information presented herein is based on the general chemical principles of thiols and related cyclic compounds, providing a predictive framework for its thermal behavior.

Introduction

This compound is a sulfur-containing organic compound with applications in various chemical syntheses. Understanding its thermal stability and degradation pathways is crucial for its handling, storage, and application in processes that involve elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, including potential degradation pathways and the experimental protocols used to study such phenomena.

Predicted Thermal Stability

The thermal stability of thiols is influenced by their molecular structure. Generally, the C-S and S-H bonds are weaker than their C-O and O-H counterparts in alcohols, suggesting that thiols may be less thermally stable. The decomposition temperature of a thiol is dependent on its specific structure.[1] For instance, aromatic thiols are relatively stable, with pyrolysis of benzenethiol (B1682325) commencing at temperatures above 500°C.[1] Aliphatic and alicyclic thiols like this compound are expected to decompose at lower temperatures.

Table 1: Predicted Thermal Decomposition Data for this compound (Illustrative)

| Parameter | Predicted Value Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tmax) | 300 - 400 °C | Differential Thermogravimetry (DTG) |

| Major Gaseous Products | H₂S, Methane, Ethene | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Liquid/Solid Residue | Disulfides, Sulfides, Char | Py-GC-MS, Elemental Analysis |

Note: The values in this table are illustrative and based on the general behavior of aliphatic thiols. Actual experimental data is required for precise determination.

Proposed Degradation Pathways

The thermal degradation of this compound is likely to proceed through a complex series of reactions involving radical mechanisms. Based on the pyrolysis of similar organic sulfur compounds and cyclic hydrocarbons, the following degradation pathways are proposed.

3.1. Initial C-S and S-H Bond Cleavage

The initial step in the thermolysis is likely the homolytic cleavage of the weakest bonds in the molecule, the C-S and S-H bonds, to form radical intermediates.

-

S-H Bond Cleavage: Formation of a 2-methylcyclopentylthiyl radical and a hydrogen radical.

-

C-S Bond Cleavage: Formation of a 2-methylcyclopentyl radical and a sulfhydryl radical (•SH).

3.2. Hydrogen Sulfide (H₂S) Elimination

A common degradation pathway for thiols is the elimination of hydrogen sulfide.[1] This can occur through intermolecular or intramolecular reactions.

3.3. Ring Opening and Fragmentation

Following the initial bond cleavages, the resulting 2-methylcyclopentyl radical can undergo ring-opening to form an unsaturated acyclic radical. This radical can then undergo further fragmentation (β-scission) to yield smaller, more stable molecules such as ethene, propene, and methane. This is analogous to the pyrolysis of methyl cyclopentane (B165970).

3.4. Formation of Sulfides and Disulfides

The thiyl radicals (2-methylcyclopentyl-S•) can combine with other radicals or molecules to form various sulfur-containing products.

-

Disulfide Formation: Two thiyl radicals can combine to form a disulfide.

-

Sulfide Formation: A thiyl radical can react with another hydrocarbon radical. The formation of sulfides is a major decomposition path in thiol pyrolysis.[1]

3.5. C-C Bond Scission in the Ring

At higher temperatures, the cyclopentane ring itself can undergo C-C bond scission, leading to a variety of smaller hydrocarbon fragments.

Diagram 1: Proposed Degradation Pathways of this compound

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Studying Thermal Stability

A combination of analytical techniques is typically employed to investigate the thermal stability and degradation of a compound.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

-

Methodology:

-

A small, known mass of the this compound sample is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative thermogravimetric (DTG) curve.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

-

Methodology:

-

A small amount of the sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a linear rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic peaks on the DSC thermogram indicate thermal events. Decomposition is typically an exothermic process.

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products formed during thermal decomposition.

-

Methodology:

-

A microgram-scale sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 400 °C, 500 °C, 600 °C) for a short period.

-

The volatile degradation products are swept by a carrier gas into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

Diagram 2: Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for thermal stability and degradation analysis.

Table 2: Summary of Experimental Protocols

| Technique | Information Obtained | Key Parameters |

| TGA | Decomposition temperatures, mass loss profile | Heating rate, atmosphere, temperature range |

| DSC | Heat flow, phase transitions, decomposition enthalpy | Heating rate, atmosphere, temperature range |

| Py-GC-MS | Identification of volatile degradation products | Pyrolysis temperature, GC column, MS detector settings |

Conclusion

While specific experimental data for this compound is limited, a theoretical framework for its thermal degradation can be constructed based on the known chemistry of thiols and cyclic hydrocarbons. The proposed degradation pathways involve initial bond cleavage, elimination of hydrogen sulfide, ring-opening, and fragmentation, leading to the formation of smaller hydrocarbons and various sulfur-containing species. For a definitive understanding of its thermal behavior, rigorous experimental investigation using the protocols outlined in this guide is essential. Such studies are critical for ensuring the safe and effective use of this compound in research and industrial applications.

References

Solubility of 2-Methylcyclopentanethiol in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylcyclopentanethiol in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from structurally similar molecules, established solubility principles, and detailed experimental protocols to offer a robust predictive framework and practical guidance for laboratory applications.

Predicted Solubility Profile

Based on the "like dissolves like" principle and data from analogous compounds such as cyclopentanethiol (B157770) and methylcyclohexane, this compound, a non-polar compound, is expected to be readily soluble in non-polar and weakly polar organic solvents. Its solubility is predicted to decrease as the polarity of the solvent increases.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | Miscible | Strong van der Waals interactions between the non-polar alkyl and cyclopentyl groups of this compound and the aliphatic solvent molecules. |

| Non-Polar Aromatic | Toluene, Benzene | Miscible | Favorable interactions between the non-polar structure of this compound and the aromatic ring of the solvent. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents possess sufficient non-polar character to effectively solvate the hydrocarbon portion of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively non-polar and can effectively solvate non-polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones have a moderate polarity but can still solvate the non-polar parts of the molecule. The thiol group may have some interaction with the carbonyl group. |

| Alcohols | Methanol (B129727), Ethanol (B145695) | Moderately Soluble to Soluble | While alcohols are polar, the alkyl portion of longer-chain alcohols can interact with this compound. Solubility is expected to be higher in ethanol than in methanol due to the longer hydrocarbon chain of ethanol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Sparingly Soluble | The high polarity of these solvents makes them less compatible with the non-polar nature of this compound. |

| Polar Protic | Water | Insoluble | The strong hydrogen bonding network of water is difficult to disrupt by the non-polar this compound molecule. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for determining the thermodynamic solubility of a substance.[1][2]

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a separate phase of the thiol is visible.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[1]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette fitted with a syringe filter to remove any undissolved droplets.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or beaker.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a controlled temperature below the boiling point of this compound.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation of the thiol.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

Visualizing Methodologies

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Logical Relationship of Solubility and Solvent Polarity

Caption: Predicted solubility of this compound vs. solvent polarity.

References

Health and safety considerations for handling 2-Methylcyclopentanethiol in a lab setting

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Methylcyclopentanethiol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound in a laboratory environment. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for structurally similar thiols and general best practices for managing volatile, odorous sulfur compounds. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a cyclic alkanethiol. While specific experimental data for this compound is scarce, its physical and chemical properties can be inferred from its structure and comparison with similar compounds like cyclopentanethiol (B157770) and cyclohexanethiol.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Cyclopentanethiol | Cyclohexanethiol |

| Chemical Formula | C₆H₁₂S[1] | C₅H₁₀S[2] | C₆H₁₂S[3] |

| Molecular Weight | 116.23 g/mol [1] | 102.20 g/mol [2] | 116.22 g/mol [3] |

| Appearance | Likely a colorless liquid with a strong, unpleasant odor | Colorless liquid with a strong, unpleasant odor[4] | Colorless liquid with a strong odor[3] |

| Boiling Point | Data not available | 129-131 °C @ 745 mmHg | 158-160 °C[3] |

| Flash Point | Data not available | 25 °C (77 °F)[5] | 43 °C (109.4 °F)[6] |

| Solubility in Water | Likely low | Sparingly soluble[4] | Low[3] |

Health and Safety Hazards

The primary hazards associated with this compound are related to its presumed flammability, potent odor, and potential for irritation and toxicity upon exposure.

Acute Toxicity

Table 2: Acute Toxicity Data for Structurally Similar Thiols

| Compound | Route of Administration | Species | LD50 Value |

| Cyclopentanethiol | Oral | Mouse | 2680 mg/kg[4][7] |

| Cyclohexanethiol | Injected | Mouse | 316 mg/kg[3] |

Irritation and Sensitization

Thiols are known to be irritants to the skin, eyes, and respiratory tract.[5][6] Prolonged or repeated skin contact may cause dermatitis. The potential for sensitization is not well-documented for this specific compound but should be considered a possibility.

Inhalation Hazards

The strong, unpleasant odor of thiols can cause nausea and headaches even at very low concentrations.[6] While the odor is a good warning property, high vapor concentrations may lead to respiratory irritation and potentially more severe systemic effects.

Flammability

Based on data for similar compounds like cyclopentanethiol and cyclohexanethiol, this compound is expected to be a flammable liquid.[5] Vapors may form explosive mixtures with air.

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies. In the absence of a specific OEL, it is prudent to handle this compound with engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level. For methylcyclohexane, a structurally related hydrocarbon without the thiol group, the NIOSH Recommended Exposure Limit (REL) is a Time-Weighted Average (TWA) of 400 ppm (1600 mg/m³), and the OSHA Permissible Exposure Limit (PEL) is a TWA of 500 ppm (2000 mg/m³).[8] These values are provided for context but should be applied with caution due to the added toxicity of the thiol group.

Safe Handling and Storage

A systematic approach to handling this compound is essential to minimize risks.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control its potent odor and prevent inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical splash goggles and a face shield should be worn. |

| Skin Protection | - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation or puncture before use.- Body Protection: A flame-resistant lab coat worn over long pants and closed-toe shoes is mandatory. For larger quantities, a chemical-resistant apron should be worn over the lab coat. |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary. However, in situations where the fume hood is not available or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |

Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

Experimental Protocols for Toxicity Assessment

Should it be necessary to determine the specific toxicity of this compound, the following OECD guidelines for testing of chemicals are recommended.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Principle: A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Methodology:

-

A single animal is initially used.

-

0.5 mL of the liquid test substance is applied to a small area of the skin under a gauze patch.

-

The exposure duration is typically 4 hours.

-

Skin reactions are graded and recorded at 1, 24, 48, and 72 hours after patch removal.

-

If no corrosive effects are observed, the test may be confirmed in additional animals.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control.

-

Methodology:

-

Initially, a single animal is tested.

-

0.1 mL of the liquid is instilled into the eye.

-

The eyes are examined and scored for corneal opacity, iris lesions, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

-

If no severe irritation is observed, the response can be confirmed in up to two additional animals.

-

Acute Inhalation Toxicity (OECD Guideline 403)